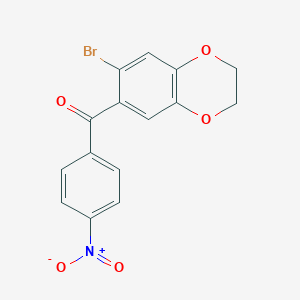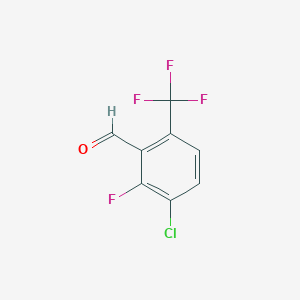
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
描述
Synthesis Analysis
The synthesis of benzaldehydes, including derivatives that could be structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, often involves palladium-catalyzed C-H functionalization. A study by Chen and Sorensen (2018) demonstrated the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups, which could be relevant to synthesizing similar compounds (Chen & Sorensen, 2018).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and insightful. Reetz et al. (1986) investigated the structure and electronic nature of benzaldehyde/boron trifluoride adducts through X-ray crystallography, providing insights into how the structure of benzaldehyde derivatives might be analyzed and understood (Reetz et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of benzaldehyde compounds, such as fluorination or methylation, is significant for understanding their potential uses. The work by Banks et al. (2003) on the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from benzene and other aromatic substrates indicates the diverse reactivity of such compounds, which might apply to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde derivatives (Banks et al., 2003).
科学研究应用
Magnetic Resonance Studies : A study by Schaefer et al. (1977) examined the high-resolution proton and fluorine magnetic resonance spectra of benzoyl fluoride derivatives, including compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research aids in understanding the molecular structures and interactions of these compounds (Schaefer, Marat, Chum, & Janzen, 1977).
Copolymerization with Styrene : Humanski et al. (2018) synthesized novel trisubstituted ethylenes, including derivatives of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, for copolymerization with styrene. This research contributes to the development of new materials with potential applications in various industries (Humanski et al., 2018).
Fluorination Techniques : Banks et al. (1990) investigated the 'Halex' fluorination of chlorinated benzaldehydes, including compounds structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research provides insights into chemical synthesis techniques for fluorinated organic compounds (Banks et al., 1990).
Anticancer Activity : Lawrence et al. (2003) synthesized fluorinated benzaldehydes, similar in structure to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, and investigated their use in the synthesis of anticancer compounds. This research is significant for the development of new therapeutic agents (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).
C-H Hydroxylation Studies : Chen et al. (2017) conducted research on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, which is relevant for understanding the chemical transformations of compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (Chen, Ozturk, & Sorensen, 2017).
Bioconversion Potential : Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera Adusta with fluorinated substrates, including compounds structurally similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research has implications for biotechnological applications (Lauritsen & Lunding, 1998).
安全和危害
属性
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMLHFHFBCCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353000 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
CAS RN |
186517-29-3 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



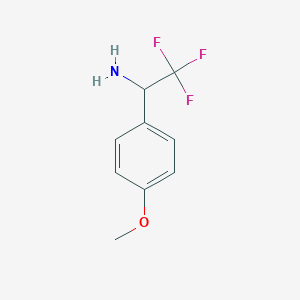


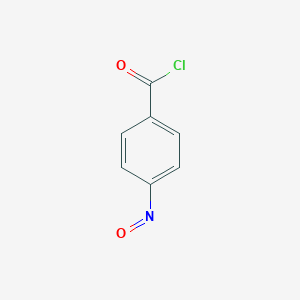

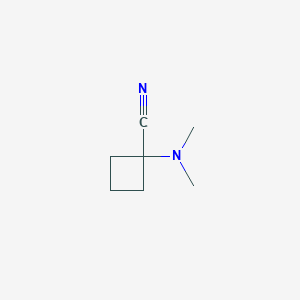
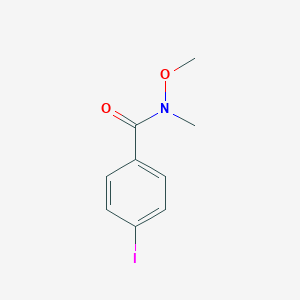

![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)



